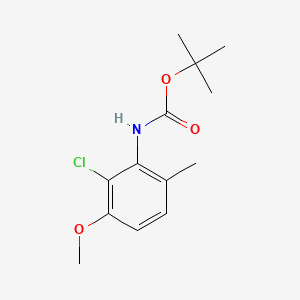

tert-Butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate

説明

tert-Butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate is a carbamate derivative featuring a phenyl ring substituted with chloro (Cl), methoxy (OCH₃), and methyl (CH₃) groups at positions 2, 3, and 6, respectively. The tert-butyl carbamate group (–O(CO)NH–C(CH₃)₃) serves as a protective moiety for amines, commonly utilized in organic synthesis and pharmaceutical intermediates.

特性

分子式 |

C13H18ClNO3 |

|---|---|

分子量 |

271.74 g/mol |

IUPAC名 |

tert-butyl N-(2-chloro-3-methoxy-6-methylphenyl)carbamate |

InChI |

InChI=1S/C13H18ClNO3/c1-8-6-7-9(17-5)10(14)11(8)15-12(16)18-13(2,3)4/h6-7H,1-5H3,(H,15,16) |

InChIキー |

MASNEZGOHZGLPP-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C=C1)OC)Cl)NC(=O)OC(C)(C)C |

製品の起源 |

United States |

生物活性

tert-Butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of tert-Butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate can be represented as follows:

Biological Activity Overview

The biological activity of tert-Butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate has been investigated through various in vitro and in vivo studies. The following sections summarize key findings related to its pharmacological effects.

Antimicrobial Activity

Studies have shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of carbamates have been reported to possess activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The specific activity of tert-butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate against microbial pathogens remains to be fully elucidated but suggests potential for development as an antimicrobial agent.

Anticancer Properties

Research indicates that carbamate derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to tert-butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate have demonstrated IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanisms of action may involve apoptosis induction and cell cycle arrest, which are critical pathways in cancer therapy.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | MCF-7 | 0.65 | Apoptosis induction |

| 2 | MDA-MB-231 | 2.41 | Cell cycle arrest |

The biological activity of tert-butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate may be attributed to its interaction with specific molecular targets within cells. Notably, the compound may influence signaling pathways related to apoptosis and proliferation, potentially through modulation of protein expression levels such as p53 and caspases.

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of several carbamate derivatives on human cancer cell lines. The results indicated that certain substitutions on the phenyl ring significantly enhanced anticancer activity.

- Mechanistic Studies : Flow cytometry analysis revealed that compounds similar to tert-butyl (2-chloro-3-methoxy-6-methylphenyl)carbamate could induce apoptosis in cancer cells by increasing caspase activity, suggesting a robust mechanism for therapeutic action.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the phenyl ring critically influence solubility, stability, and reactivity. Below is a comparative analysis with key analogs:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The methoxy group (OCH₃) in the target compound and its analogs acts as an electron-donating group, stabilizing intermediates during synthesis. In contrast, nitro (NO₂) in or chloro (Cl) in introduces electron-withdrawing effects, altering reaction pathways.

- Lipophilicity: The chloro and methyl groups in the target compound likely increase lipophilicity compared to amino (NH₂) or nitro (NO₂) analogs, impacting membrane permeability in drug candidates.

- Steric Effects : The 6-methyl group in the target compound may hinder nucleophilic attacks, whereas smaller substituents (e.g., H in ) favor faster reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。